1H-Pyrrolo[2,3-b]pyridine, 6-(difluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered significant attention in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their lipophilicity, bioavailability, and metabolic stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods. One common approach involves the direct C-H difluoromethylation of pyridines using difluoromethylation reagents. This process can be carried out under mild conditions, allowing for the late-stage difluoromethylation of pyridine-containing drugs . Another method involves the use of ethyl bromodifluoroacetate as a fluorine source, followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods
Industrial production of difluoromethylated pyridines often relies on metal-catalyzed cross-coupling reactions and radical processes. These methods are efficient and can be scaled up for large-scale production. The use of novel difluorocarbene reagents has also streamlined the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can produce a variety of functionalized pyridines .
Scientific Research Applications
6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioisostere in drug design.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors through hydrogen bonding. This interaction can modulate the biological activity of the compound, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
2-Difluoromethylpyridine: Used as a bioisosteric replacement of pyridine-N-oxide.
3-Difluoromethylpyridine: Similar in structure but differs in the position of the difluoromethyl group.
4-Difluoromethylpyridine: Another structural isomer with different chemical properties.
Uniqueness
6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structure, which allows for distinct interactions with biological targets. Its difluoromethyl group provides unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H6F2N2 |
---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
6-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6F2N2/c9-7(10)6-2-1-5-3-4-11-8(5)12-6/h1-4,7H,(H,11,12) |
InChI Key |
VRNYFFXGFATNRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.